An In-depth Technical Guide to 1-Bromo-2-ethynylbenzene (CAS: 766-46-1)
An In-depth Technical Guide to 1-Bromo-2-ethynylbenzene (CAS: 766-46-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-ethynylbenzene, with the Chemical Abstracts Service (CAS) number 766-46-1, is a versatile bifunctional organic compound. Its structure, featuring a bromine atom and an ethynyl (B1212043) group on a benzene (B151609) ring, makes it a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its relevance to pharmaceutical research and development.
Physicochemical Properties
1-Bromo-2-ethynylbenzene is a colorless to light yellow liquid under standard conditions.[1] It is sparingly soluble in water but exhibits good solubility in common organic solvents.[1] Key quantitative physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 766-46-1 | |
| Molecular Formula | C₈H₅Br | [2] |
| Molecular Weight | 181.03 g/mol | |
| Appearance | Colorless to light yellow oil/liquid | [1] |
| Boiling Point | 92-93 °C at 20 mmHg | |
| Density | 1.443 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.595 | |
| Flash Point | 63 °C (145.4 °F) - closed cup | |
| Solubility in Water | Sparingly soluble (0.015 g/L at 25 °C) | [1] |
Synthesis of 1-Bromo-2-ethynylbenzene
A common and effective method for the synthesis of terminal alkynes from aldehydes is the Corey-Fuchs reaction .[3][4] This two-step procedure can be readily applied to the synthesis of 1-Bromo-2-ethynylbenzene starting from 2-bromobenzaldehyde (B122850).
Experimental Protocol: Corey-Fuchs Reaction
Step 1: Synthesis of 1-Bromo-2-(2,2-dibromovinyl)benzene (B13214496)
-
To a solution of triphenylphosphine (B44618) (2.0 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.0 equivalent).
-
Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Add a solution of 2-bromobenzaldehyde (1.0 equivalent) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically concentrated, and the crude product is purified by column chromatography on silica (B1680970) gel to yield 1-bromo-2-(2,2-dibromovinyl)benzene.[5]
Step 2: Synthesis of 1-Bromo-2-ethynylbenzene
-
Dissolve the 1-bromo-2-(2,2-dibromovinyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi, 2.0-2.2 equivalents) to the solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by distillation or column chromatography to afford pure 1-bromo-2-ethynylbenzene.[3][4]
Corey-Fuchs reaction workflow for the synthesis of 1-Bromo-2-ethynylbenzene.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 1-Bromo-2-ethynylbenzene stems from the differential reactivity of its two functional groups. The terminal alkyne can participate in various reactions, including deprotonation to form a reactive acetylide, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction involving 1-Bromo-2-ethynylbenzene, where it can act as either the aryl halide or, after modification, the terminal alkyne component.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of substituted alkynes.
General Experimental Protocol for Sonogashira Coupling:
-
To a degassed mixture of a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine (B128534) or diisopropylamine), add the aryl or vinyl halide (1.0 equivalent), the terminal alkyne (1.0-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%).
-
Add a base, typically an amine like triethylamine or diisopropylamine, which also serves as the solvent in some cases.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the filtrate is concentrated.
-
The residue is then purified by column chromatography to yield the desired coupled product.
General workflow of a Sonogashira coupling reaction involving 1-Bromo-2-ethynylbenzene.
Applications in Medicinal Chemistry
While specific blockbuster drugs directly synthesized from 1-Bromo-2-ethynylbenzene are not prominently featured in publicly available literature, its structural motifs are present in various classes of biologically active molecules. Its utility lies in its role as a versatile building block for creating libraries of compounds for drug discovery. For instance, similar bromo-alkyne precursors are employed in the synthesis of kinase inhibitors and antiviral agents .[6][7][8] The ability to introduce diverse substituents through cross-coupling reactions at the bromine position and further functionalize the alkyne group allows for extensive structure-activity relationship (SAR) studies.
Spectral Data
The structural elucidation of 1-Bromo-2-ethynylbenzene and its reaction products relies heavily on spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.0-7.8 ppm and a singlet for the acetylenic proton around 3.0-3.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used.[1][9] |
| ¹³C NMR | The carbon NMR spectrum will display signals for the eight carbon atoms. The aromatic carbons will appear in the region of 120-135 ppm, while the two sp-hybridized carbons of the alkyne will have characteristic shifts in the range of 80-90 ppm.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum will show a characteristic sharp absorption band for the C≡C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch absorption near 2100 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C-Br stretching will appear in the fingerprint region.[10] |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[11][12] Fragmentation may involve the loss of the bromine atom or the ethynyl group. |
Safety and Handling
1-Bromo-2-ethynylbenzene is classified as an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] It is also a combustible liquid.
GHS Hazard Classification:
-
Skin irritation (Category 2)[13]
-
Serious eye irritation (Category 2)[13]
-
Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation[13]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
In case of contact with skin, wash with plenty of water.[1]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[1]
Conclusion
1-Bromo-2-ethynylbenzene is a valuable and versatile building block in organic synthesis. Its distinct reactive sites allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules. For researchers and professionals in drug development, this compound offers a gateway to diverse chemical scaffolds, particularly through its utility in powerful cross-coupling reactions like the Sonogashira coupling. Proper handling and adherence to safety protocols are essential when working with this reactive chemical.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 1-BROMO-2-ETHYNYLBENZENE | 766-46-1 [m.chemicalbook.com]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, CDCl3, simulated) (NP0000009) [np-mrd.org]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. youtube.com [youtube.com]
- 13. 1-Bromo-2-ethynylbenzene | C8H5Br | CID 602067 - PubChem [pubchem.ncbi.nlm.nih.gov]
